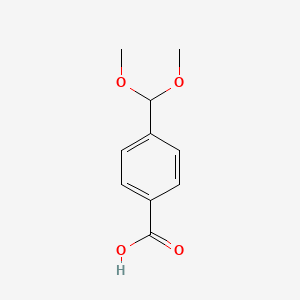

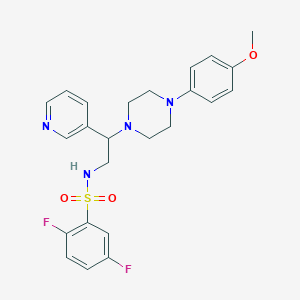

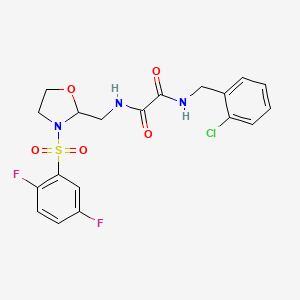

tert-butyl 4-(2-methyl-4-nitrophenyl)-5,6-dihydropyridine-1(2H)-carboxylate

説明

Tert-butyl 4-(2-methyl-4-nitrophenyl)-5,6-dihydropyridine-1(2H)-carboxylate, also known as NMNAT2 activator, is a chemical compound that has been studied extensively for its potential therapeutic applications in various diseases.

科学的研究の応用

Synthesis of Anticancer Drugs

Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a close relative of the compound , is an important intermediate in the synthesis of small molecule anticancer drugs. It has been synthesized through a series of reactions with a high total yield of 71.4%. The significance of this compound lies in its role in the development of new anticancer drugs that can overcome resistance problems, a common challenge in cancer treatment. This compound is a key part of the structure of several small molecule anticancer drugs (Zhang, Ye, Xu, & Xu, 2018).

Antihypertensive and Coronary Vessel Dilators

Compounds similar to tert-butyl 4-(2-methyl-4-nitrophenyl)-5,6-dihydropyridine-1(2H)-carboxylate, specifically 1,4-Dihydropyridines with carboxyl functions and substituted in the 4-position, are known to act as antihypertensive agents and coronary vessel dilators. They are synthesized through condensation reactions and have significant medical applications in cardiovascular health (Abernathy, 1978).

Catalytic Systems in Organic Reactions

The tert-butyl group, often present in similar compounds, has been used in the development of efficient catalytic systems for organic reactions. For instance, iodine–pyridine–tert-butylhydroperoxide has been developed as a green and efficient catalytic system for the oxidation of benzylic methylenes to ketones and primary amines to nitriles. This process is environmentally benign, highlighting the role of tert-butyl-based compounds in sustainable chemistry (Zhang, Wang, Wang, Wan, Zheng, & Wang, 2009).

Development of Smart Materials

Compounds with tert-butyl and carboxyl groups are used in the synthesis of phthalocyanine complexes of various metals. These substances, due to their specific structure, have applications in sensorics for smart materials production, as sensitizers, or as part of molecular magnets. This highlights the versatility of such compounds in material science (Vashurin, Maizlish, Tikhomirova, Nemtseva, Znoyko, & Aleksandriiskii, 2018).

Pharmaceutical Intermediates

tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, a compound structurally related to the one , is synthesized as an important intermediate for biologically active benzimidazole compounds. This demonstrates the significance of tert-butyl based compounds in the synthesis of pharmaceutical intermediates (Ya-hu, 2010).

特性

IUPAC Name |

tert-butyl 4-(2-methyl-4-nitrophenyl)-3,6-dihydro-2H-pyridine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O4/c1-12-11-14(19(21)22)5-6-15(12)13-7-9-18(10-8-13)16(20)23-17(2,3)4/h5-7,11H,8-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMTMJYFGOKAMPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])C2=CCN(CC2)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl 4-(2-methyl-4-nitrophenyl)-5,6-dihydropyridine-1(2H)-carboxylate | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-Methylfuran-2-yl)methyl-(1-pyrazol-1-ylpropan-2-yl)amino]ethanesulfonyl fluoride](/img/structure/B2820638.png)

![3-(6-Methylimidazo[2,1-b]thiazol-3-yl)propanoic acid](/img/structure/B2820640.png)

![tert-Butyl 7-(aminomethyl)-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B2820645.png)

![Ethyl 2-[2-(4-oxochromene-3-carbonyl)imino-1,3-benzothiazol-3-yl]acetate](/img/no-structure.png)

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(methylthio)benzamide](/img/structure/B2820657.png)